3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may involve:
Formation of the Pyrazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The fluorophenyl and propan-2-ylphenyl groups are introduced through substitution reactions, often using reagents like halides and organometallic compounds.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others using reagents like halides or organometallics.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, organometallic reagents, under inert atmosphere and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- 3-(4-bromophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- 3-(4-methylphenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H24FN3O |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-8-(4-propan-2-ylphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C26H24FN3O/c1-15(2)17-4-6-18(7-5-17)20-12-23-22(24(31)13-20)14-28-26-25(16(3)29-30(23)26)19-8-10-21(27)11-9-19/h4-11,14-15,20H,12-13H2,1-3H3 |
InChI Key |
DLVVPFVQBDAVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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